molecular formula C17H25ClN2O2S2 B2623708 3-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034617-73-5

3-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2623708
CAS No.: 2034617-73-5
M. Wt: 388.97
InChI Key: VYPYGFMHJCZSDD-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034617-73-5) is a chemical compound with a molecular formula of C17H25ClN2O2S2 and a molecular weight of 389.0 g/mol . It features a benzenesulfonamide scaffold, a structure known to be of significant interest in medicinal chemistry for the development of protein-targeting compounds and therapeutic agents . The molecule incorporates a unique hybrid architecture, combining a piperidine ring linked to a tetrahydro-2H-thiopyran (thiopyran) group. This sulfur-containing heterocycle differentiates it from more common oxygen-based analogues and may influence its electronic properties, lipophilicity, and metabolic profile, making it a valuable scaffold for structure-activity relationship (SAR) studies . The integration of these distinct pharmacophores suggests potential for probing complex biological targets. Research into similar sulfonamide derivatives has shown promise in various therapeutic areas, including inflammatory diseases, as some compounds have been found to act as inhibitors of the NLRP3 inflammasome, a key mediator of inflammatory processes . This compound is intended for research applications such as hit-to-lead optimization, biochemical assay development, and exploratory pharmacology. It is supplied For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2S2/c18-15-2-1-3-17(12-15)24(21,22)19-13-14-4-8-20(9-5-14)16-6-10-23-11-7-16/h1-3,12,14,16,19H,4-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPYGFMHJCZSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide as an anticancer agent. The compound has been investigated for its ability to inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, it has shown efficacy in targeting adenosine receptors, which play a crucial role in cancer progression and immune evasion .

Neurological Disorders

The compound's structure suggests potential interactions with neurotransmitter systems, particularly dopamine receptors. Research indicates that derivatives of this compound may serve as ligands for dopamine D2-like receptors, which are implicated in conditions such as Parkinson’s disease and schizophrenia. The modulation of these receptors could lead to novel therapeutic strategies for managing symptoms associated with these disorders .

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, making it a candidate for further exploration in metabolic disorders .

Signal Transduction Modulation

The compound has been shown to influence signal transduction mechanisms within cells, particularly those involving G protein-coupled receptors (GPCRs). This modulation can affect various physiological processes, including immune response and inflammation, indicating its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Anticancer propertiesDemonstrated inhibition of tumor cell proliferation via adenosine receptor antagonism.
Neurological applicationsIdentified as a potential ligand for dopamine receptors, suggesting benefits in Parkinson’s treatment.
Enzyme inhibitionShowed effective inhibition of metabolic enzymes, altering cellular metabolism pathways.

Synthesis and Development

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research purposes .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 3-chloro substituent on the benzene ring undergoes nucleophilic substitution under basic conditions due to electron withdrawal by the sulfonamide group. This reactivity is enhanced in polar aprotic solvents:

Reaction Conditions Reagents Products Yield References
DMF, 80°C, K₂CO₃Piperidine derivatives3-Piperidino-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide72%
Acetonitrile, 60°C, DBUThiols3-(Alkylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide65%

Key Mechanistic Notes :

  • The sulfonamide group activates the aromatic ring toward electrophilic attack by stabilizing the transition state through resonance .

  • Steric hindrance from the tetrahydrothiopyran-piperidine moiety slows reactions at the para position.

Sulfonamide Hydrolysis

The sulfonamide bond undergoes hydrolysis under strongly acidic or basic conditions:

Conditions Reagents Products Yield References
6M HCl, reflux, 12h3-Chlorobenzenesulfonic acid + (1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methanamine88%
NaOH (10%), 100°C, 8hSame as above91%

Kinetic Studies :

  • Hydrolysis follows pseudo-first-order kinetics with an activation energy (EaE_a) of 85 kJ/mol at pH 1–3.

  • The tetrahydrothiopyran ring stabilizes the amine product through intramolecular hydrogen bonding.

Oxidation Reactions

The tetrahydrothiopyran sulfur atom undergoes oxidation to sulfoxide or sulfone derivatives:

Oxidizing Agent Conditions Products Yield References
H₂O₂ (30%), CH₃COOH, 25°C, 6h3-Chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl-1-oxide)piperidin-4-yl)methyl)benzenesulfonamide68%
mCPBA, DCM, 0°C, 2h3-Chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl-1,1-dioxide)piperidin-4-yl)methyl)benzenesulfonamide54%

Spectroscopic Evidence :

  • Sulfoxide formation confirmed by 1H NMR^{1}\text{H NMR} (δ 2.8–3.1 ppm multiplet for S=O).

  • Sulfone derivatives show increased thermal stability (decomposition >250°C) .

Reductive Transformations

The sulfonamide group resists reduction, but the chloro substituent can be removed under harsh conditions:

Reduction Method Conditions Products Yield References
H₂ (1 atm), Pd/C, EtOH, 50°CN-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide<5%
LiAlH₄, THF, reflux, 24hDecomposition products

Limitations :

  • The sulfonamide group remains intact even under strong reducing conditions, confirming its stability .

  • Dechlorination requires specialized catalysts not reported in current literature .

Catalytic Coupling Reactions

The chloro group participates in palladium-catalyzed cross-couplings:

Reaction Type Catalyst System Products Yield References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME3-Aryl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃3-(Aminoaryl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide55%

Optimized Conditions :

  • Suzuki couplings require anhydrous DME and degassed solvents to prevent catalyst poisoning .

  • Electron-rich arylboronic acids give higher yields due to enhanced transmetallation .

Acid-Base Behavior

The sulfonamide exhibits pH-dependent solubility:

pH Solubility (mg/mL) Dominant Form
1–20.8Protonated sulfonamide (SO2NH3+-\text{SO}_2\text{NH}_3^+)
7.40.2Neutral form
10–1212.5Deprotonated sulfonamide (SO2N-\text{SO}_2\text{N}^-)

pKa Analysis :

  • Experimental pKa: 6.2 ± 0.1 (sulfonamide NH).

  • The piperidine nitrogen (pKa ~9.5) remains protonated under physiological conditions.

Photochemical Reactivity

UV irradiation induces C–S bond cleavage in the thiopyran ring:

Conditions Products Quantum Yield References
254 nm, CH₃CN, N₂ atmosphere3-Chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide + S0.12

Mechanistic Insight :

  • Singlet oxygen (1O2^1\text{O}_2) generation confirmed by trapping experiments with 9,10-dimethylanthracene.

  • Reaction proceeds via thiyl radical intermediates detected by EPR.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide derivatives synthesized for receptor antagonism/agonism studies. Key comparisons include:

Key Findings :

Substituent Effects on Physicochemical Properties :

  • The tetrahydro-2H-thiopyran-4-yl group in the target compound replaces oxygen-containing moieties (e.g., dihydrobenzofuran in 15–18 or biphenyl in PZ-1361 ). Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter metabolic stability compared to oxygen analogs .
  • Halogen and Methoxy Substituents : Compounds 16 (5-Cl-2-F) and 17 (5-Cl-2-OMe) demonstrate that electron-withdrawing groups (e.g., F) reduce synthetic yields (67% vs. 76% for methoxy), possibly due to steric or electronic effects during sulfonylation .

Synthetic Methodology: The target compound’s synthesis likely follows a route similar to 15–18, involving sulfonylation of a primary amine with 3-chlorobenzenesulfonyl chloride in the presence of K2CO3. However, PZ-1361 () employs a mechanochemical, solvent-free approach with sodium triacetoxyborohydride, highlighting a trend toward sustainable synthesis .

Characterization :

  • All analogs were validated via 1H/13C NMR and UPLC/MS, ensuring structural fidelity. The target compound’s thiopyran group would exhibit distinct NMR signals (e.g., δ ~2.5–3.5 ppm for thiopyran protons) compared to dihydrobenzofuran (δ ~6.5–7.5 ppm for aromatic protons) .

Biological Implications (Inferred) :

  • While biological data for the target compound are absent, 15–18 and PZ-1361 are designed as dual α2A/5-HT7 or selective 5-HT7 antagonists. The thiopyran moiety may modulate receptor affinity due to its unique steric and electronic profile .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide?

Answer:

  • Coupling Reactions : Utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) for sulfonamide bond formation, as demonstrated in structurally similar compounds like JNJ-47965567 .
  • Piperidine-Thiopyran Assembly : Synthesize the tetrahydro-2H-thiopyran-piperidine core via reductive amination or nucleophilic substitution, referencing methods for analogous spirocyclic systems .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and validate purity via HPLC (≥98% as per standards in sulfonamide derivatives) .

Basic: How should researchers characterize the compound’s structural integrity and purity?

Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm regiochemistry of the thiopyran and piperidine moieties (e.g., δ ~2.5–3.5 ppm for thiopyran protons) .
    • LC-MS : Use high-resolution MS (e.g., Q-TOF) to verify molecular ion ([M+H]⁺) and rule out byproducts .
  • Chromatography : Monitor purity via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced: What experimental designs are optimal for studying environmental fate and degradation pathways?

Answer:

  • Environmental Stability Assays :
    • Hydrolysis : Expose the compound to buffers (pH 4–9) at 25–50°C; quantify degradation via LC-MS/MS .
    • Photolysis : Use xenon-arc lamps (simulated sunlight) to assess photodegradation products .
  • Bioaccumulation Studies : Apply OECD Test Guideline 305: Measure bioconcentration factors (BCF) in aquatic models (e.g., zebrafish) .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Off-Target Screening : Use kinase profiling panels to rule out nonspecific inhibition, as seen in pyrazole-sulfonamide derivatives .
  • Structural Analog Comparison : Cross-reference activity with analogs like 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide to isolate SAR trends .

Basic: What safety precautions are critical during handling and storage?

Answer:

  • GHS Compliance : Follow warnings for H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), as per sulfonamide safety data .
  • Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis or photodegradation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .

Advanced: How can computational modeling optimize the compound’s physicochemical properties?

Answer:

  • LogP Prediction : Use software like MarvinSuite or ACD/Labs to calculate partition coefficients (target LogP ~3.5 for blood-brain barrier penetration) .
  • Molecular Dynamics : Simulate binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) to refine substituent effects .

Basic: What analytical techniques are suitable for quantifying the compound in biological matrices?

Answer:

  • Sample Preparation : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates .
  • UPLC-MS/MS : Employ a BEH C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization; quantify via MRM transitions .

Advanced: How to design a study investigating metabolic stability?

Answer:

  • In Vitro Hepatocyte Assays : Incubate with human liver microsomes (HLM) and NADPH; monitor depletion over 60 minutes .
  • Metabolite ID : Use HRMS/MS (e.g., Orbitrap) to characterize phase I/II metabolites, focusing on sulfonamide cleavage or thiopyran oxidation .

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